molecular formula C21H22ClFN4O B2579394 (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1190020-93-9

(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2579394
CAS RN: 1190020-93-9
M. Wt: 400.88
InChI Key: KJQGGTJUAUXOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H22ClFN4O and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

The synthesis and structural analysis of novel heterocycles, including compounds similar to (2-fluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, have been explored for their potential bioactive properties. A study by Prasad et al. (2018) focused on the synthesis, structural exploration, and Hirshfeld surface analysis of a bioactive heterocycle, which was evaluated for antiproliferative activity. The compound showed stability due to inter and intra-molecular hydrogen bonds, highlighting its potential in pharmaceutical applications (Prasad et al., 2018).

Antimicrobial Activity

Research into fluorinated compounds, such as the ones related to the compound , has shown promising antimicrobial activities. Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and demonstrated some compounds' promising anti-microbial activity. This study indicates the potential of fluorinated compounds in developing new antimicrobial agents (Sathe et al., 2011).

Anticonvulsant Agents

Malik and Khan (2014) designed and synthesized a series of compounds, including those with a structure similar to this compound, as sodium channel blockers and anticonvulsant agents. Their study found that specific compounds exhibited significant anticonvulsant activities, suggesting the therapeutic potential of such molecules in epilepsy treatment (Malik & Khan, 2014).

Fluorescent Logic Gates

Gauci and Magri (2022) explored the synthesis and application of compounds including piperazine and fluorophores as fluorescent logic gates. These compounds, structurally related to the compound of interest, demonstrated potential in developing new materials for sensing and information processing, highlighting the versatility of fluorinated compounds in material science (Gauci & Magri, 2022).

Mechanism of Action

properties

IUPAC Name

(2-fluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)26-11-10-23-21(26)25-14-12-24(13-15-25)20(27)18-4-2-3-5-19(18)22;/h2-11H,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQGGTJUAUXOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.